1,4-Ditert-butylpiperazine
Description
1,4-Ditert-butylpiperazine is a piperazine derivative characterized by two tert-butyl groups substituted at the 1- and 4-positions of the piperazine ring. Piperazine derivatives are widely studied due to their versatility in drug design, acting as scaffolds for central nervous system (CNS) agents, antimicrobials, and anticancer compounds . The tert-butyl groups in this compound may improve metabolic stability and receptor-binding selectivity compared to simpler piperazine analogs .
Synthetic routes to this compound often involve alkylation of piperazine with tert-butyl halides or via coupling reactions. For example, Nikolai et al. synthesized a structurally related bicyclic piperazine derivative starting from monoterpene (−)-nopol, employing NMR, HRMS, and XRD for structural confirmation .
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1,4-ditert-butylpiperazine |
InChI |
InChI=1S/C12H26N2/c1-11(2,3)13-7-9-14(10-8-13)12(4,5)6/h7-10H2,1-6H3 |
InChI Key |
SLRQZQPUXWCTDN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCN(CC1)C(C)(C)C |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison of 1,4-ditert-butylpiperazine with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Findings:
In contrast, electron-withdrawing groups like trifluoromethyl (in MK40) improve metabolic stability and receptor affinity .
Synthetic Accessibility :
- This compound requires specialized alkylation conditions due to the bulky tert-butyl groups, whereas chloro-dithiolone derivatives () are synthesized via nucleophilic substitution under milder conditions .
Chlorinated dithiolone-piperazine hybrids () show promise in selective synthesis but require further biological evaluation .
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